molecular formula C7H6ClN3 B13837921 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B13837921
M. Wt: 167.59 g/mol
InChI Key: MKZZWBYTYHNGTN-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position makes this compound unique and of significant interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,3-dichloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques is crucial in industrial settings to ensure cost-effectiveness and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • 7-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
  • 7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
  • 7-Chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Comparison: 7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific ring fusion and substitution pattern. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development .

Biological Activity

7-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound with significant biological activity, particularly as an inhibitor of various enzymes and receptors. This compound has garnered attention in medicinal chemistry for its potential applications in drug development, especially in oncology. Its molecular structure, characterized by a chlorine atom at the 7-position and a methyl group at the 3-position of the pyrazolo ring, contributes to its unique chemical properties and biological functions.

  • Molecular Formula : C_7H_6ClN_3
  • Molecular Weight : Approximately 153.57 g/mol
  • Structural Features : The presence of the chlorine atom and the methyl group allows for diverse chemical reactivity, including nucleophilic substitution and electrophilic aromatic substitution reactions, which are critical in drug design.

Enzyme Inhibition

This compound has demonstrated significant inhibitory effects on various kinases, particularly tropomyosin receptor kinase A (TRKA), which plays a crucial role in cell proliferation and survival pathways. Inhibition of TRKA has implications for cancer treatment, as it may disrupt signaling pathways that promote tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound can inhibit microtubule assembly in cancer cells at concentrations around 20 µM, suggesting its role as a microtubule-destabilizing agent. Apoptosis-inducing effects were observed in breast cancer MDA-MB-231 cells at lower concentrations (1 µM), enhancing caspase-3 activity significantly at higher concentrations (10 µM) .
  • Cell Cycle Analysis : Compounds derived from this scaffold have shown potential to induce morphological changes in cancer cells and alter cell cycle progression, further supporting its anticancer properties .

Molecular Docking Studies

Molecular docking studies indicate stable interactions between this compound and TRKA. The binding mechanism involves hydrogen bonding and hydrophobic interactions with key residues in the receptor's binding pocket. This insight into the molecular interactions aids in understanding how this compound exerts its biological effects and assists in guiding further optimization for enhanced efficacy .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with other pyrazolo derivatives. Below is a comparison table highlighting key differences:

Compound NameInhibitory TargetIC50 Value (µM)Biological Activity
This compoundTRKA~20Microtubule destabilization; apoptosis induction
Pyrazolo[3,4-b]pyridine DerivativeVarious kinases~15Anticancer activity; enzyme inhibition
Other Halogenated PyrazolesVarious targets~25Variable anticancer effects

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on TRKA Inhibition : A study reported that this compound effectively inhibited TRKA activity in vitro, leading to reduced cell viability in cancer cell lines .
  • Fragment-Based Drug Discovery (FBDD) : Its structure has been utilized as a fragment in FBDD approaches to develop more potent inhibitors targeting specific cancer pathways .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-3-methyl-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6ClN3/c1-4-5-2-3-9-7(8)6(5)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

MKZZWBYTYHNGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=NN1)Cl

Origin of Product

United States

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